molecular formula C7H9BrF2 B13606781 rac-(1R,5R)-1-(bromomethyl)-2,2-difluorobicyclo[3.1.0]hexane

rac-(1R,5R)-1-(bromomethyl)-2,2-difluorobicyclo[3.1.0]hexane

Katalognummer: B13606781
Molekulargewicht: 211.05 g/mol
InChI-Schlüssel: IEWAQLFCFIMVML-PHDIDXHHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-(1R,5R)-1-(bromomethyl)-2,2-difluorobicyclo[310]hexane is a bicyclic compound characterized by its unique structure, which includes a bromomethyl group and two fluorine atoms

Vorbereitungsmethoden

The synthesis of rac-(1R,5R)-1-(bromomethyl)-2,2-difluorobicyclo[3.1.0]hexane typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, which forms the bicyclo[3.1.0]hexane structure.

    Introduction of the bromomethyl group: This step often involves the bromination of a suitable precursor, such as a methyl group attached to the bicyclic core.

    Addition of fluorine atoms:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to improve efficiency and yield.

Analyse Chemischer Reaktionen

rac-(1R,5R)-1-(bromomethyl)-2,2-difluorobicyclo[3.1.0]hexane can undergo various chemical reactions, including:

    Substitution reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction reactions: Reduction of the bromomethyl group can lead to the formation of a methyl group.

Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

rac-(1R,5R)-1-(bromomethyl)-2,2-difluorobicyclo[3.1.0]hexane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of rac-(1R,5R)-1-(bromomethyl)-2,2-difluorobicyclo[3.1.0]hexane depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to the active site or allosteric sites. The molecular targets and pathways involved vary depending on the specific biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to rac-(1R,5R)-1-(bromomethyl)-2,2-difluorobicyclo[3.1.0]hexane include other bicyclic compounds with different substituents, such as:

  • rac-(1R,5R)-1-(chloromethyl)-2,2-difluorobicyclo[3.1.0]hexane
  • rac-(1R,5R)-1-(hydroxymethyl)-2,2-difluorobicyclo[3.1.0]hexane

The uniqueness of rac-(1R,5R)-1-(bromomethyl)-2,2-difluorobicyclo[31

Eigenschaften

Molekularformel

C7H9BrF2

Molekulargewicht

211.05 g/mol

IUPAC-Name

(1R,5R)-1-(bromomethyl)-2,2-difluorobicyclo[3.1.0]hexane

InChI

InChI=1S/C7H9BrF2/c8-4-6-3-5(6)1-2-7(6,9)10/h5H,1-4H2/t5-,6-/m1/s1

InChI-Schlüssel

IEWAQLFCFIMVML-PHDIDXHHSA-N

Isomerische SMILES

C1CC([C@@]2([C@H]1C2)CBr)(F)F

Kanonische SMILES

C1CC(C2(C1C2)CBr)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.